Norartocarpetin

Description

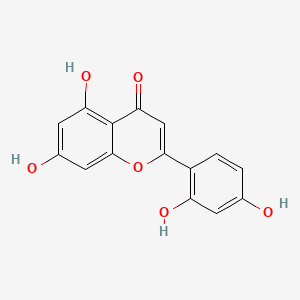

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-7-1-2-9(10(18)3-7)13-6-12(20)15-11(19)4-8(17)5-14(15)21-13/h1-6,16-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYPIPFQOQGYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199963 | |

| Record name | Norartocarpetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norartocarpetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

520-30-9 | |

| Record name | Norartocarpetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norartocarpetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norartocarpetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norartocarpetin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2Y5RSY4BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Norartocarpetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

332 - 335 °C | |

| Record name | Norartocarpetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Norartocarpetin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norartocarpetin, a flavonoid compound, has garnered significant interest within the scientific community for its diverse pharmacological properties, most notably its potent role as a melanogenesis inhibitor. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in various species of the genus Artocarpus, a group of trees native to Southeast Asia and the Pacific. The primary documented sources of this compound are:

-

Artocarpus communis (Breadfruit): The heartwood of A. communis is a significant source of this compound.[1]

-

Artocarpus heterophyllus (Jackfruit): The wood and twigs of A. heterophyllus have been identified as containing this compound.[2]

-

Artocarpus integer (Cempedak): The heartwood of this species has also been reported to contain this compound.

-

Artocarpus lakoocha (Lakoocha): This species is another known source of this compound.[1]

While these are the most cited sources, other species within the Artocarpus genus may also contain this compound, warranting further investigation.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. A detailed protocol for the isolation of this compound from the heartwood of Artocarpus communis is outlined below.

Experimental Protocol: Isolation from Artocarpus communis Heartwood[1]

1. Extraction:

-

Two kilograms of A. communis heartwood is sliced and immersed in methanol at room temperature.

-

This extraction process is repeated three times to ensure maximum recovery of the compound.

-

The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary vacuum evaporator, yielding a dried extract (approximately 160 grams).[1]

2. Solvent Partitioning:

-

The dried methanol extract is dissolved in a mixture of dichloromethane (DCM) and ethyl acetate (EA) of equal volumes.

-

The ethyl acetate fraction, which contains this compound, is collected for further purification.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.

-

The column is first eluted with a gradient of n-hexane/ethyl acetate (19:1 and 8:2).

-

Subsequently, the column is eluted with a mixture of dichloromethane/ethyl acetate (1:1) and then dichloromethane/acetone (2:1).

-

-

Sephadex LH-20 Column Chromatography: The fractions containing this compound from the silica gel column are further purified using a Sephadex LH-20 column to yield pure this compound, which presents as a light yellow powder.[1]

Quantitative Data

Precise yield data for this compound from various sources is not extensively reported in the literature. However, the inhibitory activities of this compound have been quantified in several studies.

Table 1: Inhibitory Effects of this compound on Melanogenesis in B16F10 Cells [1]

| Concentration (μM) | Melanin Content (%) | Cellular Tyrosinase Activity (%) |

| 0.01 | 81.08 ± 3.10 | 72.62 ± 6.48 |

| 0.1 | 79.50 ± 3.89 | 73.96 ± 9.68 |

| 1 | 70.13 ± 3.47 | 66.24 ± 3.42 |

| 10 | 50.06 ± 11.94 | 55.06 ± 4.81 |

Biological Activity and Signaling Pathways

This compound's primary reported biological activity is the inhibition of melanogenesis, the process of melanin production. It also exhibits anti-inflammatory properties.

Inhibition of Melanogenesis

This compound exerts its antimelanogenic effects by modulating key signaling pathways involved in melanin synthesis.[1][2]

Signaling Pathway of Melanogenesis Inhibition by this compound

This compound decreases cellular melanin production and tyrosinase activity.[1] It achieves this by activating the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPK).[1][2] This activation leads to a reduction in the levels of microphthalmia-associated transcription factor (MITF) and phosphorylated cAMP response element-binding protein (p-CREB).[1] MITF is a master regulator of melanogenic gene expression. The downregulation of MITF and p-CREB subsequently inhibits the synthesis of key tyrosinase-related proteins: tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1] The inhibition of these enzymes ultimately leads to a decrease in melanin production.[1]

Experimental Protocol: Determination of Cellular Melanin Content [1]

-

Seed B16F10 melanoma cells in 6-well plates at a density of 1 × 10⁵ cells/well and culture overnight.

-

Treat the cells with various concentrations of this compound (0.01–10 μM) for 48 hours.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Lyse the cells in 150 μl of 1 M NaOH.

-

Heat the lysate at 95°C to solubilize the melanin.

-

Transfer 100 μl of the lysate to a 96-well microplate.

-

Measure the absorbance at 490 nm using a microplate spectrophotometer.

Experimental Protocol: Determination of Cellular Tyrosinase Activity [1]

-

Culture and treat B16F10 cells with this compound as described for the melanin content assay.

-

Detach the cells using trypsin-EDTA and centrifuge to obtain cell pellets.

-

Lyse the cell pellets with 100 μl of 1% Triton X-100 and 100 μl of 0.1 mM PBS (pH 6.8) containing a protease inhibitor (phenylmethylsulfonyl fluoride).

-

Freeze and thaw the cell lysate twice, followed by centrifugation.

-

The supernatant is then used for the tyrosinase activity assay.

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties, a common characteristic of flavonoids.[2] While the precise signaling pathways of its anti-inflammatory action are not as extensively detailed as its role in melanogenesis, flavonoids, in general, are known to modulate inflammatory pathways. This can involve the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of transcription factors such as NF-κB, which plays a critical role in the inflammatory response. Further research is required to fully elucidate the specific anti-inflammatory mechanisms of this compound.

Experimental Workflow: Isolation and Bioactivity Screening of this compound

The following diagram illustrates a typical workflow for the isolation of this compound and subsequent screening for its biological activity.

Conclusion

This compound, a flavonoid primarily sourced from the Artocarpus genus, demonstrates significant potential as a therapeutic agent, particularly in the field of dermatology due to its potent melanogenesis inhibitory activity. This guide has provided a comprehensive overview of its natural origins, a detailed protocol for its isolation, and an analysis of its biological effects and the underlying signaling pathways. The methodologies and data presented herein are intended to facilitate further research and development of this compound for pharmaceutical and cosmeceutical applications. Future studies should focus on optimizing isolation yields from various natural sources and further exploring the full spectrum of its pharmacological activities.

References

Norartocarpetin as a Melanogenesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of norartocarpetin, a natural flavonoid compound, and its significant potential as a melanogenesis inhibitor. Sourced from plants like Artocarpus communis, this compound has demonstrated notable efficacy in reducing melanin synthesis through the modulation of key cellular signaling pathways. This document consolidates the current scientific understanding, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support further research and development in dermatology and cosmetology.

Core Mechanism of Action

This compound exerts its anti-melanogenic effects by intervening in the signaling cascade that governs melanin production. The primary mechanism involves the downregulation of Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function.[1][2]

Key mechanistic steps include:

-

Activation of MAPK Pathways : this compound promotes the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs).[1][3]

-

Inhibition of CREB : The activation of the JNK and p38 pathways leads to the downregulation of phosphorylated cAMP response element-binding protein (p-CREB).[1][4]

-

Downregulation of MITF : As a downstream target of CREB, the reduction in p-CREB levels leads to decreased expression of MITF.[1][5]

-

Suppression of Melanogenic Enzymes : The diminished MITF levels result in the reduced synthesis of key melanogenic enzymes, including tyrosinase (TYR) and tyrosinase-related proteins 1 and 2 (TRP-1 and TRP-2).[1][4]

This cascade of events effectively reduces cellular tyrosinase activity and overall melanin content, making this compound a potent inhibitor of melanogenesis.[1][6]

Quantitative Data Presentation

Studies have shown that this compound is non-cytotoxic at effective concentrations and demonstrates a clear dose-dependent inhibitory effect on melanin production and tyrosinase activity.

Table 1: Cytotoxicity Profile of this compound [1][7]

| Cell Line | Concentration (µM) | Treatment Duration | Cell Viability (%) |

| B16F10 Melanoma | 5 - 40 | 48 hours | No significant effect |

| Human Dermal Fibroblasts | 5 - 40 | 48 hours | No significant effect |

Table 2: Dose-Dependent Inhibition of Melanogenesis in B16F10 Cells [1][8]

| This compound Conc. (µM) | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) |

| 0.01 | 81.08 ± 3.10 | 72.62 ± 6.48 |

| 0.1 | 79.50 ± 3.89 | 73.96 ± 9.68 |

| 1.0 | 70.13 ± 3.47 | 66.24 ± 3.42 |

| 10.0 | 50.06 ± 11.94 | 55.06 ± 4.81 |

Table 3: Inhibition of α-MSH-Induced Melanogenesis [1]

| Treatment Group | Melanin Content (% of Control) |

| Control (DMSO) | 100.00 |

| α-MSH (10 nM) | 145.83 ± 0.86 |

| α-MSH (10 nM) + this compound (10 µM) | 99.82 ± 2.07 |

Detailed Experimental Protocols

The following protocols are standard methodologies used to evaluate the anti-melanogenic properties of this compound.

Cell Viability (MTT) Assay

This assay assesses the cytotoxicity of this compound.

-

Cell Seeding : Seed B16F10 melanoma cells or human dermal fibroblasts in a 96-well plate at a density of 3×10³ cells/well and culture for 24 hours.[9]

-

Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5, 10, 20, 40 µM) or vehicle control (DMSO). Incubate for 48 hours.[1]

-

MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate in the dark at 37°C for 4 hours.[9]

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.[9]

-

Calculation : Express cell viability as a percentage relative to the vehicle-treated control cells.

Cellular Melanin Content Assay

This protocol quantifies the melanin content within cells after treatment.

-

Cell Culture and Treatment : Culture B16F10 cells and treat with various concentrations of this compound (e.g., 0.01 to 10 µM) for 48 hours. For α-MSH induction, pre-treat cells with this compound for 24 hours, then add 10 nM α-MSH and incubate for an additional 48 hours.[1]

-

Cell Lysis : Wash the cells with PBS and lyse them in a buffer containing 1% Triton X-100.[1][9]

-

Melanin Solubilization : Heat the cell lysate at 95°C to solubilize the melanin.[1]

-

Absorbance Measurement : Transfer 100 µL of the lysate to a 96-well plate and measure the absorbance at 490 nm.[1]

-

Normalization : The melanin content is typically normalized to the total protein content of the cell lysate and expressed as a percentage of the control group.

Cellular Tyrosinase Activity Assay

This assay measures the activity of the key melanin-producing enzyme, tyrosinase.

-

Cell Culture and Lysis : Culture and treat B16F10 cells as described in the melanin content assay. Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors) and centrifuge to collect the supernatant.[1]

-

Protein Quantification : Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.

-

Enzymatic Reaction : In a 96-well plate, mix the cell lysate with a freshly prepared solution of L-DOPA (e.g., 0.1%) in phosphate buffer.[1][9]

-

Incubation : Incubate the plate at 37°C for 1-2 hours to allow for the oxidation of L-DOPA to dopachrome.[9]

-

Absorbance Measurement : Measure the formation of dopachrome by reading the absorbance at 475 nm.[9]

-

Calculation : Express tyrosinase activity as a percentage relative to the vehicle-treated control.

Western Blot Analysis

This technique is used to measure the expression levels of key proteins in the melanogenesis signaling pathway.

-

Protein Extraction : Treat B16F10 cells with this compound (e.g., 10 µM) for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]

-

SDS-PAGE : Separate equal amounts of protein (e.g., 30-50 µg) on a 12% SDS-polyacrylamide gel.[6]

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose membrane.[6]

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against p-CREB, MITF, tyrosinase, TRP-1, TRP-2, p-JNK, p-p38, or a loading control like GAPDH.[6]

-

Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[6]

-

Detection : Visualize the protein bands using an ECL (chemiluminescence) reagent and an imaging system.[6]

-

Quantification : Densitometrically quantify the band intensity and normalize to the loading control.

Conclusion and Future Directions

This compound stands out as a promising natural compound for the inhibition of melanogenesis. Its well-defined mechanism of action, centered on the MAPK-CREB-MITF signaling axis, combined with a favorable safety profile, makes it an excellent candidate for development as a skin-whitening agent in cosmetic and therapeutic applications for hyperpigmentation disorders.[1][2]

Future research should focus on clinical trials to confirm its efficacy and safety in humans, optimize formulation for dermal delivery, and explore potential synergistic effects with other depigmenting agents.

References

- 1. This compound from a folk medicine Artocarpus communis plays a melanogenesis inhibitor without cytotoxicity in B16F10 cell and skin irritation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from a folk medicine Artocarpus communis plays a melanogenesis inhibitor without cytotoxicity in B16F10 cell and skin irritation in mice | Semantic Scholar [semanticscholar.org]

- 3. This compound from a folk medicine Artocarpus communis plays a melanogenesis inhibitor without cytotoxicity in B16F10 cell and skin irritation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. springermedizin.de [springermedizin.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pueraria protein extract inhibits melanogenesis and promotes melanoma cell apoptosis through the regulation of MITF and mitochondrial‑related pathways - PMC [pmc.ncbi.nlm.nih.gov]

Norartocarpetin: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norartocarpetin, a flavonoid predominantly found in plants of the Artocarpus genus, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the antioxidant properties of this compound, consolidating available quantitative data, detailing experimental protocols for its assessment, and elucidating its mechanistic pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound in combating oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of chronic and degenerative diseases. Flavonoids, a class of polyphenolic secondary metabolites in plants, are renowned for their potent antioxidant capacities. This compound (2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one), a prominent member of the flavonoid family isolated from various Artocarpus species, has demonstrated significant antioxidant and anti-inflammatory activities.[1] This guide synthesizes the current understanding of this compound's antioxidant potential, offering a technical overview for scientific and drug development applications.

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following table summarizes the available data, providing a comparative overview of its potency.

| Assay | IC50 Value | Reference Compound | Reference |

| DPPH Radical Scavenging Activity | 2.83 µg/mL | Ascorbic acid (2.79 µg/mL) | [No direct citation available] |

Note: Further research is required to populate this table with data from additional antioxidant assays such as ABTS and FRAP.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for key assays used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to determine the free radical scavenging capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve this compound in methanol to prepare a stock solution, from which a series of dilutions are made.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Principle: The assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by ROS. Antioxidants can reduce the fluorescence intensity by scavenging ROS.

Protocol:

-

Cell Culture: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well plate and allow them to adhere overnight.

-

Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and incubate them with a solution of DCFH-DA.

-

Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound.

-

Induction of Oxidative Stress: Induce oxidative stress by adding a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

-

Calculation: The antioxidant activity is determined by calculating the area under the curve of fluorescence intensity versus time.

Signaling Pathways and Mechanistic Insights

This compound's antioxidant effects are, in part, mediated through the modulation of intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway has been identified as a key target.

MAPK Signaling Pathway

This compound has been shown to activate the phosphorylation of c-Jun N-terminal kinases (JNK) and p38 MAPK. [2][3]While this activation is primarily discussed in the context of inhibiting melanogenesis, the MAPK pathway is also intricately linked to the cellular response to oxidative stress. The activation of JNK and p38 can lead to the upregulation of antioxidant enzymes and cytoprotective genes, thereby contributing to the overall antioxidant defense mechanism.

Below is a diagram illustrating the proposed involvement of the MAPK pathway in the cellular response to oxidative stress, which may be influenced by this compound.

References

- 1. Antibacterial and antioxidant activities in various parts of Artocarpus lacucha Buch. Ham. ethanolic extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from a folk medicine Artocarpus communis plays a melanogenesis inhibitor without cytotoxicity in B16F10 cell and skin irritation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. springermedizin.de [springermedizin.de]

The Anti-inflammatory Potential of Norartocarpetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norartocarpetin, a flavonoid compound found in plants of the Artocarpus genus, has garnered scientific interest for its potential therapeutic properties. While extensively studied for its role in melanogenesis inhibition, emerging evidence suggests that this compound also possesses anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory activities, detailing its mechanisms of action, summarizing key experimental data, and outlining relevant experimental protocols. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Mechanism of Action: Modulation of Key Inflammatory Pathways

This compound is reported to exert its anti-inflammatory effects through the modulation of critical signaling pathways involved in the inflammatory response. While direct and detailed studies on its anti-inflammatory mechanisms are still developing, existing research on this compound and related flavonoids from the Artocarpus genus points towards the following key pathways:

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade, comprising cascades of protein kinases such as extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, plays a pivotal role in regulating the production of pro-inflammatory mediators.[1][2] Studies on the anti-melanogenesis effects of this compound have demonstrated its ability to activate the JNK and p38 MAPK pathways.[1][2] This activation leads to the phosphorylation of downstream transcription factors, which in turn can modulate the expression of inflammatory genes. While the primary context of these findings was not inflammation, the activation of these specific MAPK pathways is a crucial aspect of its potential anti-inflammatory mechanism. Further research is required to fully elucidate how this activation translates to an anti-inflammatory outcome.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While direct evidence of this compound's effect on the NF-κB pathway is limited, other flavonoids isolated from Artocarpus species have been shown to inhibit NF-κB activation.[3] This suggests a potential mechanism for this compound that warrants further investigation.

Quantitative Data on Anti-inflammatory Activity

While a comprehensive quantitative dataset for this compound's anti-inflammatory effects is not yet available in the literature, preliminary studies and research on related compounds provide valuable insights.

Table 1: In Vitro Anti-inflammatory Activity of this compound and Related Flavonoids

| Compound | Cell Line | Assay | Target | Concentration | % Inhibition / IC50 | Reference |

| This compound | RAW 264.7 macrophages | Anti-inflammatory activity | Pro-inflammatory mediators | Not specified | Potent activity reported | [4] |

| This compound | Human PMNs | Chemotaxis Assay | PMN Migration | Up to 10 µg/mL | No inhibition | [5] |

| This compound | Human whole blood, PMNs, monocytes | ROS Production Assay | Reactive Oxygen Species | Not specified | No inhibition | [5] |

| This compound | Human PMNs | Myeloperoxidase Assay | MPO Activity | Not specified | No inhibition | [5] |

| Artocarpesin | RAW 264.7 macrophages | Nitric Oxide Production | iNOS | 25 µM | ~50% | [4] |

| Artocarpesin | RAW 264.7 macrophages | Prostaglandin E2 Production | COX-2 | 25 µM | ~40% | [4] |

| Artocarpanone | RAW 264.7 macrophages | Nitric Oxide Production | iNOS | Not specified | Significant inhibition | [6] |

PMNs: Polymorphonuclear neutrophils; ROS: Reactive Oxygen Species; MPO: Myeloperoxidase; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2.

Experimental Protocols

Detailed experimental protocols for assessing the anti-inflammatory effects of this compound can be adapted from studies on other flavonoids and anti-inflammatory compounds.

Cell Culture and Induction of Inflammation

-

Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

Western Blot Analysis for iNOS, COX-2, and MAPK Phosphorylation

-

Seed RAW 264.7 cells in 6-well plates.

-

Pre-treat with this compound followed by LPS stimulation.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, p-JNK, p-p38, JNK, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Discussion and Future Directions

The available evidence, although preliminary, suggests that this compound holds promise as an anti-inflammatory agent. A study on phenolic compounds from Artocarpus heterophyllus demonstrated the potent anti-inflammatory activity of this compound in LPS-stimulated macrophages.[4] However, a separate investigation into its immunosuppressive effects revealed that it does not inhibit key functions of neutrophils, such as chemotaxis and ROS production.[5] This indicates that this compound's anti-inflammatory mechanism is likely specific and does not involve broad immunosuppression.

The well-documented activation of JNK and p38 MAPK pathways by this compound in the context of melanogenesis provides a strong rationale for investigating the role of this pathway in its anti-inflammatory effects.[1][2] It is plausible that by modulating these MAPK pathways, this compound can influence the expression of downstream inflammatory mediators.

To advance the understanding of this compound's anti-inflammatory potential, future research should focus on:

-

Quantitative analysis: Determining the IC50 values of this compound for the inhibition of NO, PGE2, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages.

-

Mechanism clarification: Investigating the direct effects of this compound on the NF-κB signaling pathway and confirming the role of MAPK activation in its anti-inflammatory response using specific inhibitors.

-

In vivo studies: Evaluating the efficacy of this compound in animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation.

-

Structure-activity relationship studies: Comparing the anti-inflammatory activity of this compound with other structurally related flavonoids to identify key functional groups.

Conclusion

This compound is an intriguing natural compound with demonstrated biological activities. While its anti-inflammatory properties are not as extensively characterized as its effects on melanogenesis, the existing data provides a solid foundation for further investigation. This technical guide summarizes the current knowledge and provides a framework for future research aimed at elucidating the full therapeutic potential of this compound as an anti-inflammatory agent. The targeted modulation of specific inflammatory pathways, such as the MAPK pathway, without causing broad immunosuppression, makes this compound a promising candidate for the development of novel anti-inflammatory drugs.

References

- 1. springermedizin.de [springermedizin.de]

- 2. This compound from a folk medicine Artocarpus communis plays a melanogenesis inhibitor without cytotoxicity in B16F10 cell and skin irritation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Antiinflammatory flavonoids from Artocarpus heterophyllus and Artocarpus communis - PubMed [pubmed.ncbi.nlm.nih.gov]

Norartocarpetin's Mechanism of Action in Skin Whitening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norartocarpetin, a flavonoid predominantly isolated from Artocarpus species, has emerged as a promising natural agent for skin whitening. Its efficacy stems from a multi-faceted mechanism that primarily involves the direct inhibition of tyrosinase and the modulation of key signaling pathways that regulate melanogenesis. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved biological pathways.

Introduction

The demand for effective and safe skin whitening agents has driven extensive research into natural compounds that can modulate melanin production. Melanin, the primary determinant of skin color, is synthesized within melanosomes in a process called melanogenesis. Tyrosinase is the rate-limiting enzyme in this pathway, catalyzing the initial and critical steps of melanin synthesis. Consequently, the inhibition of tyrosinase and the downregulation of its expression are key strategies for achieving skin depigmentation. This compound has demonstrated significant potential in this regard, exhibiting potent anti-melanogenic properties with a favorable safety profile.[1][2] This document will elucidate the intricate mechanisms through which this compound exerts its skin whitening effects.

Core Mechanism of Action

This compound's skin whitening activity is primarily attributed to two interconnected mechanisms: direct inhibition of tyrosinase activity and downregulation of melanogenesis-related gene expression.

Direct Inhibition of Tyrosinase

This compound acts as a competitive inhibitor of tyrosinase.[3] This means it directly binds to the active site of the enzyme, competing with the natural substrate, L-tyrosine. This reversible binding prevents the enzymatic conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby halting the melanin synthesis cascade. Kinetic studies have demonstrated the competitive nature of this inhibition.[3]

Downregulation of Melanogenic Gene Expression

Beyond direct enzyme inhibition, this compound modulates the expression of key genes involved in melanogenesis. This is achieved through the activation of specific signaling pathways that ultimately lead to the reduced transcription of the Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte development, survival, and melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1][2]

The primary signaling cascade influenced by this compound is the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, this compound has been shown to activate the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK.[1][4] The activation of these kinases leads to the subsequent downregulation of MITF expression.

Furthermore, this compound has been observed to downregulate the phosphorylation of the cAMP response element-binding protein (p-CREB).[1][2] p-CREB is a key transcription factor that, upon activation by stimuli like alpha-melanocyte-stimulating hormone (α-MSH), promotes the expression of MITF. By inhibiting the phosphorylation of CREB, this compound further suppresses the expression of MITF and its downstream targets.

The collective effect of these actions is a significant reduction in the cellular levels of tyrosinase, TRP-1, and TRP-2, leading to a decrease in melanin synthesis.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the efficacy of this compound.

Table 1: Inhibitory Activity of this compound on Tyrosinase

| Parameter | Value | Reference |

| Inhibition Mode | Competitive | [3] |

| Substrate | L-DOPA | [3] |

Note: Specific IC50 values can vary depending on the experimental setup and the source of the tyrosinase enzyme (e.g., mushroom vs. murine).

Table 2: Effect of this compound on Melanin Content and Tyrosinase Activity in B16F10 Melanoma Cells

| Treatment | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) | Reference |

| Control | 100 | 100 | [1] |

| This compound (10 µM) | Significantly Reduced | Significantly Reduced | [1] |

| α-MSH (100 nM) | ~146% | - | [1] |

| This compound (10 µM) + α-MSH (100 nM) | ~100% | - | [1] |

Table 3: Effect of this compound on the Expression of Melanogenesis-Related Proteins

| Protein | Effect of this compound Treatment | Reference |

| p-CREB | Downregulation | [1][2] |

| MITF | Downregulation | [1][2] |

| Tyrosinase (TYR) | Downregulation | [1][5] |

| TRP-1 | Downregulation | [1][5] |

| TRP-2 | Downregulation | [1][5] |

| p-JNK | Upregulation/Activation | [1][4] |

| p-p38 | Upregulation/Activation | [1][4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Melanogenesis Inhibition

Caption: Signaling pathway of this compound-mediated inhibition of melanogenesis.

Experimental Workflow for Evaluating this compound's Anti-Melanogenic Activity

Caption: Experimental workflow for assessing the anti-melanogenic effects of this compound.

Detailed Experimental Protocols

Cell Culture and Treatment

B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the medium is replaced with fresh medium containing various concentrations of this compound, with or without an inducer of melanogenesis such as α-MSH.

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Seed B16F10 cells in a 96-well plate.

-

After treatment with this compound for the desired time, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Melanin Content Assay

-

Principle: Quantifies the amount of melanin produced by the cells.

-

Protocol:

-

After treatment, wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.

-

Measure the absorbance of the lysate at 405 nm.

-

The melanin content is normalized to the total protein content of the cells, which is determined using a BCA protein assay kit.

-

Cellular Tyrosinase Activity Assay

-

Principle: Measures the activity of intracellular tyrosinase by monitoring the conversion of L-DOPA to dopachrome.

-

Protocol:

-

Wash the treated cells with PBS and lyse them with a buffer containing 1% Triton X-100.

-

Centrifuge the lysate to obtain the supernatant containing the cellular enzymes.

-

Incubate the supernatant with L-DOPA (2 mg/mL) at 37°C.

-

Measure the absorbance at 475 nm to quantify the formation of dopachrome.

-

The tyrosinase activity is normalized to the total protein content.

-

Western Blot Analysis

-

Principle: Detects and quantifies the expression levels of specific proteins.

-

Protocol:

-

Extract total protein from treated cells using a lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against p-CREB, MITF, tyrosinase, TRP-1, TRP-2, p-JNK, p-p38, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Mushroom Tyrosinase Inhibition Assay

-

Principle: Directly measures the inhibitory effect of a compound on the activity of purified tyrosinase.

-

Protocol:

-

In a 96-well plate, mix mushroom tyrosinase solution with different concentrations of this compound in a phosphate buffer (pH 6.8).

-

Add the substrate, L-DOPA.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

-

Calculate the percentage of inhibition compared to the control without the inhibitor.

-

Additional Considerations: Antioxidant and Anti-inflammatory Properties

This compound also exhibits antioxidant and anti-inflammatory activities, which can indirectly contribute to its skin-lightening effects and overall skin health.[6][7] Oxidative stress and inflammation are known to stimulate melanogenesis. By scavenging reactive oxygen species (ROS) and reducing the production of pro-inflammatory mediators, this compound can help to mitigate these stimuli, further preventing hyperpigmentation.[7]

Conclusion

This compound presents a robust and multi-target mechanism for skin whitening. Its ability to competitively inhibit tyrosinase, coupled with its profound impact on the MAPK and CREB signaling pathways to downregulate the expression of key melanogenic enzymes, makes it a highly effective natural ingredient. The comprehensive data and methodologies presented in this guide provide a solid foundation for further research and development of this compound as a leading agent in the field of dermo-cosmetics and for the treatment of hyperpigmentation disorders. Future clinical studies are warranted to fully establish its efficacy and safety in human subjects.[2]

References

- 1. This compound from a folk medicine Artocarpus communis plays a melanogenesis inhibitor without cytotoxicity in B16F10 cell and skin irritation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from a folk medicine Artocarpus communis plays a melanogenesis inhibitor without cytotoxicity in B16F10 cell and skin irritation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating the inhibitory activity and mechanism differences between this compound and luteolin for tyrosinase: A combinatory kinetic study and computational simulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. springermedizin.de [springermedizin.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Artocarpin attenuates ultraviolet B-induced skin damage in hairless mice by antioxidant and anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Norartocarpetin in MAPK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the bioactivity of norartocarpetin, with a specific focus on its role in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and workflows.

Introduction to this compound and MAPK Signaling

This compound, a flavonoid isolated from Artocarpus communis, has garnered scientific interest for its potential therapeutic applications, particularly in the context of skin hyperpigmentation disorders. Its mechanism of action is primarily centered on the modulation of the MAPK signaling pathway, a critical regulator of various cellular processes including proliferation, differentiation, inflammation, and apoptosis. The MAPK family consists of several key members, including Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 MAPKs. The activation of these kinases through phosphorylation plays a pivotal role in signal transduction from the cell surface to the nucleus.

This compound has been shown to influence the phosphorylation status of ERK, JNK, and p38, thereby impacting downstream cellular events. This guide will explore the specific effects of this compound on each of these MAPK subfamilies and the consequential effects on cellular function, with a particular focus on its well-documented role in the inhibition of melanogenesis.

This compound's Impact on MAPK Phosphorylation and Downstream Targets

This compound exerts its biological effects by modulating the phosphorylation of key MAPK proteins. Studies in B16F10 melanoma cells have demonstrated that this compound treatment leads to a time-dependent increase in the phosphorylation of ERK, JNK, and p38.[1] This activation of MAPK pathways, particularly the JNK and p38 cascades, is instrumental in its observed anti-melanogenic properties.[1]

The activation of JNK and p38 by this compound leads to the downregulation of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis.[1] This, in turn, suppresses the expression of key melanogenic enzymes such as tyrosinase (TYR) and tyrosinase-related proteins 1 and 2 (TRP-1 and TRP-2), ultimately resulting in a decrease in melanin production.[1] Interestingly, while this compound also induces ERK phosphorylation, the use of a MEK/ERK inhibitor (UO126) did not significantly reverse its anti-melanogenic effects, suggesting that the JNK and p38 pathways are the primary mediators of this specific outcome.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key components of the MAPK signaling pathway and melanogenesis.

Table 1: Effect of this compound on MAPK Phosphorylation in B16F10 Cells

| MAPK Protein | This compound Concentration | Time of Peak Phosphorylation | Reference |

| p-ERK | 10 µM | 3 hours | [1] |

| p-JNK | 10 µM | 1 hour | [1] |

| p-p38 | 10 µM | 6 hours | [1] |

Table 2: Concentration-Dependent Effect of this compound on Melanogenesis in B16F10 Cells

| This compound Concentration | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) | Reference |

| 0.01 µM | 81.08% ± 3.10% | Not specified | |

| 0.1 µM | 79.50% ± 3.89% | Not specified | |

| 1 µM | 70.13% ± 3.47% | Not specified | |

| 10 µM | 50.06% ± 11.94% | Significantly decreased |

Table 3: Effect of MAPK Inhibitors on this compound-Induced Melanin Reduction

| Treatment | Melanin Content (% of Control) | Reference |

| Control | 100% | [1] |

| This compound (10 µM) | Significantly reduced | [1] |

| This compound + SB202190 (p38 inhibitor) | Significantly reversed reduction | [1] |

| This compound + SP600125 (JNK inhibitor) | Significantly reversed reduction | [1] |

| This compound + UO126 (MEK/ERK inhibitor) | No significant reversal |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of this compound in the MAPK signaling pathway.

Cell Culture and Treatment

-

Cell Line: B16F10 melanoma cells are a standard model for studying melanogenesis.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound is dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Melanin Content Assay

This assay quantifies the amount of melanin produced by the cells.

-

Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them in 1N NaOH.

-

Incubation: Incubate the cell lysates at 60°C for 1 hour to solubilize the melanin.

-

Absorbance Measurement: Measure the absorbance of the lysates at 405 nm.

-

Normalization: Normalize the melanin content to the total protein concentration of each sample, determined by a standard protein assay (e.g., Bradford or BCA assay).

Western Blot Analysis

Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated forms of MAPKs.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-MITF, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described in this guide.

Caption: this compound's signaling cascade in melanogenesis.

Caption: A typical workflow for Western blot analysis.

Caption: Workflow for the melanin content assay.

Conclusion

This compound modulates the MAPK signaling pathway, primarily through the activation of JNK and p38, to inhibit melanogenesis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols. The provided visualizations of the signaling pathways and experimental workflows serve as a valuable resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development. Further investigation into the upstream regulators of MAPK activation by this compound and its effects in more complex biological systems is warranted to fully elucidate its therapeutic potential.

References

Norartocarpetin: A Technical Guide on its Discovery, Properties, and Biological Mechanisms

Abstract

Norartocarpetin is a naturally occurring flavonoid compound belonging to the flavone class. First identified in species of the Artocarpus genus, it has since been isolated from various plant sources, including mulberry leaves. Its chemical structure, C15H10O6, has been elucidated through extensive spectroscopic analysis.[1][2] this compound has garnered significant interest within the scientific community for its diverse biological activities, most notably its potent role as a melanogenesis inhibitor.[2][3] Research has demonstrated its ability to modulate key signaling pathways, such as the MAPK pathway, to reduce melanin synthesis without significant cytotoxicity.[4][5] Additionally, it exhibits anti-inflammatory, antioxidant, and cytotoxic properties against specific cancer cell lines.[2][6][7] This document provides a comprehensive overview of the discovery, physicochemical properties, and biological activities of this compound, presenting detailed experimental protocols and quantitative data to serve as a technical guide for researchers and drug development professionals.

Introduction

This compound, chemically known as 2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one, is a flavonoid that has been isolated from several botanical sources, including Artocarpus communis, Artocarpus heterophyllus, and Morus species.[3][6][8] Flavonoids are a broad class of plant secondary metabolites known for their wide range of pharmacological effects. This compound, in particular, has been a subject of investigation for its potential applications in dermatology and oncology due to its antioxidant, anti-inflammatory, cytotoxic, and especially its anti-melanogenesis properties.[2][3][6] This guide synthesizes the current scientific knowledge on this compound, focusing on its history, isolation, structural characterization, and mechanisms of action.

Discovery and Isolation

This compound has been identified in various plant tissues, including the heartwood of Artocarpus species and the leaves of the artificial triploid mulberry variant, Jialing 20.[1][2] The general procedure for its isolation involves solvent extraction followed by multi-step chromatographic purification.

Experimental Protocol: General Isolation and Purification

The following protocol is a generalized procedure based on methodologies cited in the literature.[1][2]

-

Extraction : Dried and powdered plant material (e.g., heartwood or leaves) is subjected to extraction with a polar solvent, typically 95% ethanol or methanol, often through maceration or Soxhlet extraction.

-

Concentration : The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a dense residue.

-

Fractionation : The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound typically concentrates in the ethyl acetate fraction.

-

Column Chromatography : The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over a silica gel stationary phase. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol or hexane and ethyl acetate, to separate the components.

-

Final Purification : Fractions containing this compound are pooled and further purified using techniques like Sephadex LH-20 column chromatography to remove remaining impurities, yielding pure this compound as a light yellow powder.[2]

Visualization: Isolation Workflow

Physicochemical Characterization and Structure Elucidation

The molecular structure of this compound was determined through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet (UV), and Infrared (IR) spectroscopy.[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₆ | [1][2] |

| Molecular Weight | 286.24 g/mol | [1][8] |

| Appearance | Light yellow powder | [2] |

| Melting Point | 332 - 335 °C | [8] |

| UV λmax (MeOH) | 263, 350 nm | [2] |

| IR (cm⁻¹) | 3071 (hydroxyl), 1661 (conjugated carbonyl), 1619 (aromatic) | [2] |

NMR Spectral Data

The definitive structure was confirmed by 1H and 13C NMR data.[9]

| ¹H-NMR (400 MHz, Acetone-d₆) | ¹³C-NMR (100 MHz, Acetone-d₆) |

| δ 6.19 (1H, d, J=2.4Hz, H-6) | δ 94.8 (C-8) |

| δ 6.42 (1H, d, J=2.4 Hz, H-8) | δ 99.8 (C-6) |

| δ 6.42 (1H, d, J=2.4Hz, H-3′) | δ 104.1 (C-3′) |

| δ 6.60 (1H, dd, J=8.8, 2.4 Hz, H-5′) | δ 105.1 (C-4a) |

| δ 7.15 (1H, s, H-3) | δ 108.3 (C-3) |

| δ 7.79 (1H, d, J=8.8Hz, H-6′) | δ 109.1 (C-5′) |

| δ 13.14 (1H, s, OH-5) | δ 110.7 (C-1′) |

| δ 131.0 (C-6′) | |

| δ 159.4 (C-2′) | |

| δ 160.4 (C-4′) | |

| δ 163.1 (C-5) | |

| δ 163.3 (C-8a) | |

| δ 164.2 (C-7) | |

| δ 165.8 (C-2) | |

| δ 184.4 (C-4) |

Biological Activities and Mechanisms of Action

This compound exhibits several important biological activities, with its anti-melanogenesis effect being the most extensively studied.

Antimelanogenesis Activity

This compound has been shown to be a potent inhibitor of melanin synthesis in B16F10 melanoma cells.[2][4] Its mechanism does not involve direct inhibition of the tyrosinase enzyme but rather the modulation of upstream signaling pathways that regulate the expression of melanogenesis-related proteins. The core mechanism involves the activation of Mitogen-Activated Protein Kinases (MAPKs).[3][4]

The proposed signaling cascade is as follows:

-

MAPK Activation : this compound treatment leads to the time-dependent phosphorylation (activation) of c-Jun N-terminal kinase (JNK) and p38 MAPK.[3][4]

-

Transcription Factor Downregulation : The activation of JNK and p38 subsequently leads to the downregulation of key transcription factors involved in melanogenesis: Microphthalmia-associated transcription factor (MITF) and phosphorylated cAMP response element-binding protein (p-CREB).[2][5]

-

Inhibition of Melanogenic Enzymes : MITF is the master regulator for the expression of crucial melanogenic enzymes. Its downregulation leads to reduced synthesis of tyrosinase (TYR) and tyrosinase-related proteins 1 and 2 (TRP-1 and TRP-2).[3][5]

-

Reduced Melanin Synthesis : The decreased levels of these enzymes result in a significant reduction in cellular melanin content.[2]

This pathway makes this compound a promising candidate for skin-whitening agents in cosmetics and for the treatment of hyperpigmentation disorders.[3]

Visualization: Antimelanogenesis Signaling Pathway

Cytotoxic Activity

In addition to its effects on melanogenesis, this compound has demonstrated cytotoxic activity against certain human cancer cell lines. Studies have reported its efficacy against the MCF-7 (breast adenocarcinoma) and KB (oral cavity carcinoma) cell lines, suggesting potential for further investigation as an anticancer agent.[6][7]

Quantitative Biological Data

The biological effects of this compound have been quantified in various assays, which are summarized below.

Cytotoxicity Data

| Cell Line | IC₅₀ (µM) | Cancer Type | Reference |

| MCF-7 | 10.04 | Breast Adenocarcinoma | [6][7] |

| KB | 13.57 | Oral Cavity Carcinoma | [6][7] |

Antimelanogenesis Data in B16F10 Cells

| Assay | Condition | Result | Reference |

| Melanin Content | 10 µM this compound | Effective decrease in melanin | [2] |

| Melanin Content | α-MSH induced + 10 µM this compound | Melanin reduced to ~99.8% of control | [2] |

| Tyrosinase Activity | 10 µM this compound | Significant inhibition of cellular tyrosinase | [2] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the protocols used to assess the biological activity of this compound.[2][4]

Cell Viability Assay

Cell viability is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding : B16F10 melanoma cells or human fibroblast cells are seeded into 96-well plates at a density of approximately 5x10³ cells/well and incubated for 24 hours.

-

Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound and incubated for another 24-48 hours.

-

MTT Addition : MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization : The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Cellular Melanin Content Assay

-

Cell Culture and Lysis : B16F10 cells are cultured and treated with this compound as described above. After treatment, cells are washed with PBS and lysed with 1N NaOH containing 10% DMSO at 80°C for 1 hour.

-

Absorbance Measurement : The absorbance of the supernatant is measured at 405 nm. The melanin content is normalized to the total protein content of the cells, determined by a standard protein assay (e.g., Bradford).

Cellular Tyrosinase Activity Assay

-

Cell Lysate Preparation : Treated B16F10 cells are washed with PBS and lysed using a lysis buffer containing phosphate buffer and Triton X-100. The lysates are clarified by centrifugation.

-

Enzyme Reaction : The cell lysate (containing tyrosinase) is mixed with L-DOPA solution in a 96-well plate.

-

Absorbance Measurement : The plate is incubated at 37°C, and the formation of dopachrome is monitored by measuring the absorbance at 475 nm every 10 minutes. Tyrosinase activity is calculated and expressed as a percentage of the control.

Western Blot Analysis for Melanogenesis Proteins

-

Protein Extraction : Cells are treated with this compound for specified times, then lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked and then incubated overnight with primary antibodies against MITF, p-CREB, TYR, TRP-1, TRP-2, p-JNK, p-p38, and a loading control (e.g., β-actin).

-

Detection : After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a well-characterized flavonoid with a compelling history of isolation from natural sources and a promising profile of biological activities. Its mechanism of action as a melanogenesis inhibitor, acting through the MAPK signaling pathway, is particularly well-defined and supported by robust experimental data.[2][3][5] This, combined with its lack of significant cytotoxicity at effective concentrations and favorable safety profile in preliminary skin irritation tests, positions this compound as a strong candidate for development in the cosmetic and pharmaceutical industries.[2][4] Further research, including clinical trials, is warranted to fully explore its therapeutic potential for hyperpigmentation disorders and its reported cytotoxic effects on cancer cells.

References

- 1. Isolation and Identification of this compound in Mulberry [spkx.net.cn]

- 2. This compound from a folk medicine Artocarpus communis plays a melanogenesis inhibitor without cytotoxicity in B16F10 cell and skin irritation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. springermedizin.de [springermedizin.de]

- 4. This compound from a folk medicine Artocarpus communis plays a melanogenesis inhibitor without cytotoxicity in B16F10 cell and skin irritation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. microbiochemjournal.com [microbiochemjournal.com]

- 7. m.lakotalakes.com [m.lakotalakes.com]

- 8. This compound | C15H10O6 | CID 5481970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Norartocarpetin: A Technical Guide to its Traditional Use and Pharmacological Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: This technical guide provides a comprehensive overview of norartocarpetin, a flavonoid found in various plants of the Artocarpus genus, which have a rich history in traditional medicine. This document synthesizes the current scientific knowledge on its phytochemical properties, pharmacological activities, and the molecular mechanisms underlying its effects. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Introduction to this compound

This compound is a flavonoid, specifically a flavone, that has been isolated from various species of the Artocarpus genus, commonly known as jackfruit or breadfruit trees.[1][2][3][4] These plants have long been utilized in traditional medicine across Asia and the Pacific for treating a range of ailments, including inflammation, fever, diarrhea, and skin diseases.[1] this compound, as one of the bioactive constituents of these plants, has garnered scientific interest for its potential pharmacological properties.

Pharmacological Activities and Quantitative Data

This compound has been investigated for several pharmacological activities, with the most comprehensive data available for its effects on melanogenesis. Limited quantitative data exists for its anti-inflammatory and anticancer properties.

Antimelanogenic Activity

This compound has demonstrated significant inhibitory effects on melanin production.[1][2][3] This activity is primarily attributed to its ability to inhibit tyrosinase, the rate-limiting enzyme in melanogenesis.[1][2]

| Parameter | Cell Line | Concentration | Result | Reference |

| Melanin Content | B16F10 melanoma cells | 0.01 µM | 81.08% ± 3.10% of control | [1] |

| 0.1 µM | 79.50% ± 3.89% of control | [1] | ||

| 1 µM | 70.13% ± 3.47% of control | [1] | ||

| 10 µM | 50.06% ± 11.94% of control | [1] | ||

| Cellular Tyrosinase Activity | B16F10 melanoma cells | 0.01 µM | 72.62% ± 6.48% of control | [1] |

| 0.1 µM | 73.96% ± 9.68% of control | [1] | ||

| 1 µM | 66.24% ± 3.42% of control | [1] | ||

| 10 µM | 55.06% ± 4.81% of control | [1] | ||

| α-MSH-induced Melanin Production | B16F10 melanoma cells | 10 µM | Decreased from 145.83% to 99.82% of control | [1] |

Anti-inflammatory and Anticancer Activities

While traditional use of Artocarpus species suggests potential anti-inflammatory and anticancer effects, specific quantitative data, such as IC50 values for this compound, are not extensively reported in the currently available scientific literature. One study indicated that this compound did not inhibit the chemotactic activity of polymorphonuclear neutrophils (PMNs), a key process in inflammation. Further research is required to fully elucidate and quantify these potential activities.

Cytotoxicity

This compound has been shown to have low cytotoxicity in murine melanoma cells and normal human dermal fibroblasts at concentrations effective for inhibiting melanogenesis.[1][2]

| Cell Line | Concentration Range | Observation | Reference |

| B16F10 melanoma cells | 5 - 40 µM | No significant effect on cell viability after 48h | [1] |

| Human dermal fibroblasts (Hs68) | 5 - 40 µM | No significant cytotoxic effects | [1] |

Signaling Pathways Modulated by this compound

The primary elucidated signaling pathway for this compound is its role in the inhibition of melanogenesis.

MAPK Signaling Pathway in Melanogenesis

This compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by inducing the phosphorylation of c-Jun N-terminal kinase (JNK) and p38.[1] This activation leads to the downregulation of the Microphthalmia-associated Transcription Factor (MITF) and phosphorylated cAMP response element-binding protein (p-CREB).[1][2][3] MITF is a master regulator of melanogenesis, and its downregulation results in the decreased expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), ultimately leading to a reduction in melanin synthesis.[1][2][3]

Information regarding the modulation of other key signaling pathways, such as NF-κB in inflammation or specific apoptosis pathways in cancer, by this compound is currently limited in the scientific literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of this compound.

Isolation and Purification of this compound

The following is a general protocol for the isolation of this compound from Artocarpus heartwood:

-